2-Amino-2-methyl-1-propanol hydrochloride

描述

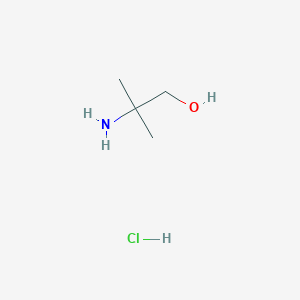

2-Amino-2-methyl-1-propanol hydrochloride is a chemical compound with the molecular formula C₄H₁₁NO·HCl. It is a derivative of 2-amino-2-methyl-1-propanol, where the hydrochloride salt form enhances its stability and solubility. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-methyl-1-propanol involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps :

Combination Reaction: Isobutene, chlorine, and methyl cyanide react in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.

First Hydrolysis: Adding water to N-[1-(chloromethyl)propyl] acetyl chloroamine results in the formation of N-[1-(chloromethyl)propyl] acetamide.

Second Hydrolysis: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields 2-amino-2-methyl-1-propanol.

Industrial Production Methods: The industrial production of 2-amino-2-methyl-1-propanol follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .

化学反应分析

Atmospheric Degradation

AMP·HCl undergoes OH-initiated degradation in atmospheric conditions, primarily through hydrogen abstraction. Theoretical and experimental data reveal:

Reaction Rate Coefficients

Hydrogen Abstraction Pathways

Major Products

| Product | Molecular Formula | Abundance |

|---|---|---|

| 2-Amino-2-methylpropanal | C4H10NO | Major |

| Propan-2-imine | C3H5N | Minor |

| Acetamide | C3H7NO | Minor |

Reaction Mechanisms

The compound’s reactivity stems from its tertiary amine and alcohol groups. Key mechanisms include:

Nucleophilic Attack

-

The nitrogen atom facilitates nucleophilic substitution reactions, forming imines or amides.

Thermal Stability

-

Degradation involves hydrogen abstraction, with CH2 groups most susceptible due to lower bond energy .

Environmental Impact

科学研究应用

Chemical Properties and Basic Characteristics

- Molecular Formula : C₄H₁₁ClN₂O

- Molecular Weight : 89.1 g/mol

- pKa : 9.7 at 25°C

- Boiling Point : 165°C

- Solubility : Miscible in water

Pharmaceutical Synthesis

AMP hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a stabilizer and pH adjuster makes it valuable in drug formulation processes. Notably, it has been involved in the synthesis of active pharmaceutical ingredients (APIs) due to its favorable safety profile and efficacy in enhancing solubility and stability of compounds .

CO₂ Capture Technology

Recent studies have highlighted the effectiveness of AMP hydrochloride in carbon dioxide capture applications. It has been shown to possess high absorption and desorption capacities for CO₂, making it a promising candidate for post-combustion carbon capture technologies. Experimental results indicate that AMP can achieve over 90% absorption efficiency when used in non-aqueous solutions .

Table 1: Comparative Absorption Capacity of Different Amines

| Amine Type | Absorption Efficiency (%) | Regeneration Temperature (°C) |

|---|---|---|

| 2-Amino-2-methyl-1-propanol | >90 | 80-90 |

| Monoethanolamine (MEA) | ~30 | 120 |

| Piperazine + AMP | Higher than MEA | Lower than MEA |

Industrial Coatings

AMP hydrochloride is widely used in the formulation of industrial and automotive coatings. Its properties as a neutralizing agent for acid-functional ingredients enhance the stability and performance of coatings, including epoxies and polyurethanes. It serves as a compatibilizer for emulsions and helps improve the rheological properties of formulations .

Cleaning Products

In household and industrial cleaning formulations, AMP hydrochloride acts as a surfactant and pH stabilizer, contributing to the effectiveness of cleaning agents. Its biodegradable nature aligns with environmental safety standards, making it a preferred choice for eco-friendly cleaning products .

Oil and Gas Industry

AMP hydrochloride is employed as a corrosion inhibitor in oil and gas applications. Its ability to form stable complexes with metal ions helps prevent corrosion in pipelines and equipment, thereby extending their lifespan and reducing maintenance costs .

Case Study 1: CO₂ Capture Efficiency

A recent study demonstrated the use of a 40 wt% solution of AMP hydrochloride combined with piperazine for enhanced CO₂ capture in coal-fired power plants. The results indicated a cost reduction of approximately 22% compared to traditional systems using monoethanolamine, highlighting AMP's economic viability for large-scale applications .

Case Study 2: Coatings Performance Enhancement

In a comparative analysis of various amines used in industrial coatings, AMP hydrochloride was found to significantly improve the adhesion and durability of coatings exposed to harsh environmental conditions. The study emphasized its role as a stabilizer that enhances the overall performance of coating formulations .

作用机制

The mechanism of action of 2-Amino-2-methyl-1-propanol hydrochloride involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, protein folding, and other biochemical processes .

相似化合物的比较

2-Amino-2-methyl-1-propanol: The parent compound without the hydrochloride salt form.

2-Amino-2-methyl-1,3-propanediol: A similar compound with an additional hydroxyl group.

2-Dimethylaminoethanol: A related compound with a dimethylamino group instead of an amino group.

Uniqueness: 2-Amino-2-methyl-1-propanol hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for certain applications, such as in pharmaceuticals and industrial formulations, where stability and solubility are critical .

生物活性

2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl) is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and environmental chemistry. This article explores the biological activity of AMP-HCl, highlighting its mechanisms of action, toxicity, biodegradation, and potential therapeutic uses.

- Molecular Formula : C₄H₁₁ClN₂O

- Molecular Weight : 89.14 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 167.2 °C

- Melting Point : 24-28 °C

Mechanisms of Biological Activity

AMP-HCl functions as a neutralizer, buffer, and surfactant. It has been implicated in several biological pathways:

-

Cell Signaling : AMP-HCl interacts with various receptors and signaling pathways, including:

- 5-HT Receptor

- Adrenergic Receptors

- MAPK/ERK Pathway

- NF-κB Pathway

-

Anti-infection Properties : Research indicates that AMP-HCl exhibits antimicrobial activity against various pathogens, including:

- Bacterial strains

- Viruses (e.g., influenza virus, HIV)

- Fungal infections

- Impact on Cellular Processes : Studies have shown that AMP-HCl influences apoptosis, autophagy, and cell cycle regulation. It may modulate the activity of metabolic enzymes and proteases involved in these processes.

Toxicity and Safety Assessment

Toxicological studies have assessed the safety profile of AMP-HCl. The US EPA conducted studies indicating that no significant toxicity was observed in standard toxicity controls. The compound demonstrated a biodegradation rate of approximately 89.3% after 28 days when tested under aerobic conditions with activated sludge inoculum .

Table 1: Biodegradation Results of AMP-HCl

| Test Condition | % Biodegradation after 28 Days |

|---|---|

| Aerobic (Activated Sludge) | 89.3% |

| Anaerobic Conditions | Not readily biodegradable |

Environmental Fate

AMP-HCl undergoes significant environmental degradation when subjected to atmospheric conditions. Experimental studies indicate that it reacts with hydroxyl radicals (), leading to the formation of various degradation products such as:

- 2-amino-2-methylpropanal

- Propan-2-imine

- Acetamide

These products have implications for atmospheric chemistry and potential impacts on air quality .

Table 2: Degradation Products from Atmospheric Reactions

| Product Name | Chemical Structure |

|---|---|

| 2-Amino-2-methylpropanal | |

| Propan-2-imine | |

| Acetamide |

Case Studies

- Pharmaceutical Applications : In a study evaluating the efficacy of AMP-HCl as a pharmaceutical agent, it was found to enhance the bioavailability of certain drugs by acting as a stabilizer and solubilizer in formulations .

- Environmental Impact Studies : Research conducted in simulated urban atmospheres revealed that AMP-HCl significantly inhibits ozone formation and reduces integrated levels of OH radicals, showcasing its potential as an atmospheric pollutant mitigator .

属性

IUPAC Name |

2-amino-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIUAOBHNJYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-68-5 (Parent) | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062905 | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3207-12-3 | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3207-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。